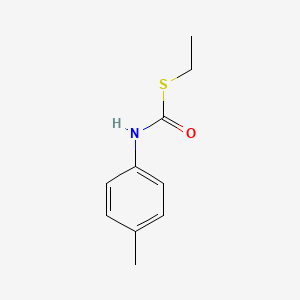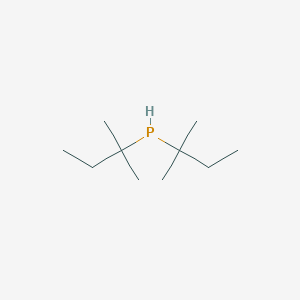
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester is a chemical compound with the molecular formula C8H16FO2P and a molecular weight of 194.184 g/mol . It is also known by its IUPAC name, 4-Methylcyclohexyl methylphosphonofluoridate . This compound is part of the organophosphorus family and is characterized by the presence of a phosphonofluoridic acid group attached to a 4-methylcyclohexyl ester.
Vorbereitungsmethoden
The synthesis of phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester typically involves the reaction of methylphosphonic acid with 4-methylcyclohexanol in the presence of a fluorinating agent . The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of .
Reduction: Reduction reactions can convert the ester group into an alcohol group.
Substitution: The fluorine atom in the compound can be substituted with other halogens or functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester involves its interaction with biological targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Phosphonofluoridic acid, methyl-, 4-methylcyclohexyl ester can be compared with other similar compounds such as:
Cyclohexyl methylphosphonofluoridate: Similar in structure but with a cyclohexyl group instead of a 4-methylcyclohexyl group.
Phosphonofluoridic acid, methyl-, cycloheptyl ester: Contains a cycloheptyl group instead of a 4-methylcyclohexyl group.
Phosphonofluoridic acid, (1-methylethyl)-, cyclohexyl ester: Features a cyclohexyl group with a different substituent on the phosphonofluoridic acid.
The uniqueness of this compound lies in its specific 4-methylcyclohexyl group , which can influence its reactivity and interactions with other molecules.
Eigenschaften
| 113548-87-1 | |
Molekularformel |
C8H16FO2P |
Molekulargewicht |
194.18 g/mol |
IUPAC-Name |
1-[fluoro(methyl)phosphoryl]oxy-4-methylcyclohexane |
InChI |
InChI=1S/C8H16FO2P/c1-7-3-5-8(6-4-7)11-12(2,9)10/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
XXMCSQLEFVICLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)OP(=O)(C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





